6,7,8-Trimethylpteridin-2-imine
Description
6,7,8-Trimethylpteridin-2-imine is a pteridine derivative characterized by methyl substituents at positions 6, 7, and 8 of the pteridine ring and an imine group at position 2. Pteridines are nitrogen-containing heterocyclic compounds with significant biological relevance, particularly in coenzyme systems and pharmaceuticals.
Properties
CAS No. |
112299-40-8 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.222 |
IUPAC Name |
6,7,8-trimethylpteridin-2-imine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)14(3)8-7(12-5)4-11-9(10)13-8/h4,10H,1-3H3 |
InChI Key |
OIRNXCAEGUVHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=NC(=N)N=CC2=N1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the pteridine ring critically influences solubility, stability, and biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Methyl vs. Amino Groups: Methyl substituents (as in this compound) reduce polarity compared to amino groups, likely decreasing aqueous solubility and altering pharmacokinetic profiles .
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